molecular formula C12H14F3NO3 B13412669 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid CAS No. 61471-65-6

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid

Cat. No.: B13412669
CAS No.: 61471-65-6
M. Wt: 277.24 g/mol
InChI Key: XYSDQSSQJHBHQO-UHFFFAOYSA-N
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Description

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid is a synthetic organic compound for research use. The structure features a phenethylamine core substituted with a methoxy group and a trifluoromethyl group on the aromatic ring, which is further functionalized with an amino-linked acetic acid side chain . Compounds containing the trifluoromethylphenyl moiety are of significant interest in medicinal chemistry due to their potential to modulate biological activity and improve metabolic stability . The presence of both aromatic and amino acid functionalities makes this reagent a valuable intermediate for pharmaceutical research and development, particularly in the synthesis of novel molecules for structure-activity relationship studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

61471-65-6

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]acetic acid

InChI

InChI=1S/C12H14F3NO3/c1-19-10(6-16-7-11(17)18)8-3-2-4-9(5-8)12(13,14)15/h2-5,10,16H,6-7H2,1H3,(H,17,18)

InChI Key

XYSDQSSQJHBHQO-UHFFFAOYSA-N

Canonical SMILES

COC(CNCC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Methoxyphenylacetic Acid Intermediates

A key intermediate in the synthesis of the target compound is methoxyphenylacetic acid derivatives. According to a 2016 patent, the preparation involves:

  • Step 1: Hydrolysis and Substitution

    • Starting with hydroxyphenylacetic acid derivatives, a substitution reaction is carried out in aqueous alkali in the presence of a methylating agent such as dimethyl sulfate, methyl iodide, or methyl p-toluenesulfonate.
    • The preferred methylating agent is dimethyl sulfate.
    • Molar ratio of methylating agent to substrate is typically 1.2 to 1.4, for example, 1.24.
    • Reaction temperature is maintained between 30°C to 50°C, optimally 40°C.
    • Reaction time ranges from 3 to 5 hours, monitored by TLC, HPLC, or NMR to ensure completion.
  • Step 2: Acidification

    • The reaction mixture is acidified with concentrated hydrochloric acid (36% aqueous) to pH 1-2.
    • This step converts the methylated intermediate to methoxyphenylacetic acid.
    • Post-reaction, the mixture is filtered, washed (e.g., with toluene), and dried to obtain a white solid with purity ≥ 99% (HPLC).
    • Overall yield for the two-step process is approximately 90.3%.

This method emphasizes minimal post-treatment between steps to streamline the process and catalyst recovery for reuse, enhancing economic and environmental efficiency.

Synthesis of Trifluoromethylated Aromatic Precursors

The trifluoromethyl group is introduced onto the aromatic ring through specialized fluorination and methoxylation reactions:

  • A 2005 Chinese patent describes the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid via:
    • Reaction of tetrafluorophthalic acid with methanol in a mixed alkali system of calcium hydroxide and sodium hydroxide.
    • The molar ratio of tetrafluorophthalic acid to Ca(OH)2 and NaOH is optimized between 1:0.8-2.2:1-4.0, with preferred ratios of 1:2:4 or 1:2.2:4.
    • Reaction is conducted at reflux temperature for 5 to 8 hours.
    • This method avoids the use of highly toxic dimethyl sulfate traditionally used for methylation, reducing environmental and safety hazards.
    • The reaction achieves >95% conversion with less than 5% side reactions.
    • The calcium ion facilitates defluorination by forming insoluble CaF2, which accelerates the reaction and reduces corrosion and pollution.

Construction of the Phenethylamine Moiety

A 2010s thesis from the University of Copenhagen details the synthesis of trifluoromethylated phenethylamines related to the target compound:

  • The method involves:
    • Preparation of trifluoromethylated aromatic boronic acids via nucleophilic substitution using sodium methoxide in DMSO at 120°C for 19 hours.
    • Bromination of dimethoxy-trifluoromethylbenzene intermediates using triflic acid and dibromo-dimethylhydantoin at low temperatures.
    • Coupling reactions between boronic acid derivatives and amine-containing partners using Suzuki coupling or related palladium-catalyzed reactions.
    • Reduction of nitrostyrenes to phenethylamines through a novel one-pot method employing safe and inexpensive reagents.
  • Yields for these coupling and reduction steps are generally low (e.g., 7-12%), but the methods are effective for synthesizing conformationally restricted phenethylamines with trifluoromethyl groups.
  • Characterization data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of intermediates and final products.
Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Substitution & Methylation Hydroxyphenylacetic acid + dimethyl sulfate + alkali 30-50°C (opt. 40) 3-5 hours ~90 Minimal post-treatment; catalyst recovery; monitored by TLC/HPLC/NMR
2 Acidification Concentrated HCl (36%) Room temp 1-2 hours Included in step 1 yield pH adjusted to 1-2; solid isolated by filtration and drying
3 Defluorinated methoxylation Tetrafluorophthalic acid + MeOH + Ca(OH)2 + NaOH Reflux (~65-80°C) 5-8 hours >95 Avoids toxic dimethyl sulfate; CaF2 formation accelerates defluorination
4 Boronic acid synthesis Fluorobenzene + sodium methoxide in DMSO 120°C 19 hours 98 Precursor for Suzuki coupling
5 Bromination Triflic acid + dibromo-dimethylhydantoin 0°C to RT 2 minutes + stirring Not specified Prepares bromo-substituted boronic acids for coupling
6 Coupling & Reduction Suzuki coupling + nitrostyrene reduction Varied Varied 7-12 Enables assembly of trifluoromethylated phenethylamine core

The preparation of 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid involves complex multi-step organic synthesis integrating:

  • Efficient methylation of hydroxyphenylacetic acid derivatives under mild conditions with high yield and purity.
  • Environmentally friendly introduction of trifluoromethyl groups via defluorinated methoxylation using mixed alkali systems, avoiding toxic reagents.
  • Advanced coupling and reduction techniques to assemble the phenethylamine framework with trifluoromethyl substitution, albeit with moderate yields.

These methods reflect a balance between synthetic efficiency, environmental considerations, and structural complexity, supported by analytical validation including HPLC, NMR, and mass spectrometry. The data compiled from patents and academic research provide a comprehensive foundation for further optimization and scale-up of this compound's synthesis.

Chemical Reactions Analysis

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

Compound Key Functional Groups Molecular Weight (g/mol)
2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid -CF₃, -OCH₃, phenethylamino, acetic acid ~335 (estimated)
Mefenamic Acid () Dimethylphenylamino, benzoic acid 241.29
2-[2-(Phenylthio)phenyl]acetic acid () Phenylthio (-SPh), acetic acid 260.34 (calculated)

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight and hydrophobicity compared to Mefenamic Acid .
  • The phenylthio group in ’s compound introduces sulfur-based polarity, differing from the oxygen-dominated substituents in the target molecule .

Physicochemical Properties

Property This compound Mefenamic Acid () 2-[2-(Phenylthio)phenyl]acetic acid ()
Water Solubility Low (predicted due to -CF₃) 0.02 mg/mL (log10ws: -3.74) Moderate (data inferred from molarity tables)
pKa ~3.5–4.0 (estimated, -CF₃ lowers pKa) 4.2 ~4.5 (carboxylic acid typical range)
LogP ~3.8 (highly lipophilic) 5.1 ~2.9 (sulfur may reduce hydrophobicity)

Analysis :

  • The trifluoromethyl group likely reduces water solubility compared to Mefenamic Acid, despite the latter’s higher LogP .
  • The methoxy group may partially offset the -CF₃’s hydrophobicity but is insufficient to match the solubility of sulfur-containing analogs () .

Functional Insights :

  • The target compound’s trifluoromethyl group may enhance blood-brain barrier penetration compared to Mefenamic Acid, suggesting CNS applications .
  • Unlike triazine-based pesticides in , all compared compounds are carboxylic acid derivatives, emphasizing their roles in pharmaceuticals rather than agrochemicals .

Biological Activity

2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid, also known as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxy functional groups, which may influence its interactions with biological systems.

  • Chemical Formula : C12H14F3NO3
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 43671

The structure of the compound includes a phenethylamine backbone with a methoxy group and a trifluoromethyl group, which are known to enhance lipophilicity and possibly bioavailability.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. The presence of the methoxy group can enhance the binding affinity to receptors, while the trifluoromethyl group may contribute to metabolic stability.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, potentially through modulation of NF-kB signaling pathways.
  • Neuroprotective Effects : There is evidence that compounds in this class may protect neuronal cells from oxidative stress. The ability to scavenge reactive oxygen species (ROS) could be linked to its methoxy and trifluoromethyl substitutions.
  • Antioxidant Activity : In vitro assays have demonstrated that this compound can reduce oxidative damage in cellular models, highlighting its potential as an antioxidant agent.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Inflammatory Response : A study published in Inflammopharmacology showed that derivatives similar to this compound effectively reduced TNF-alpha expression in human neutrophils, suggesting a mechanism for its anti-inflammatory action .
  • Neuroprotective Study : Research indicated that related phenethylamine derivatives improved cognitive function in animal models of Alzheimer's disease by reducing astrocytic reactivity and oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications:

ModificationEffect on Activity
Addition of MethoxyIncreased binding affinity to receptors
Trifluoromethyl GroupEnhanced metabolic stability
Alteration of Side ChainsVaried effects on anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(β-Methoxy-m-Trifluoromethylphenethylamino)acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or methoxylation of the aromatic ring, followed by coupling with an aminoacetic acid derivative. For example, bromination of methoxyphenylacetic acid precursors in acetic acid (as described in ) can introduce substituents. To optimize yield:

  • Use controlled stoichiometry (e.g., 1:1 molar ratio of bromine to substrate) to minimize side reactions .
  • Employ low-temperature stirring (e.g., room temperature for bromination) to enhance regioselectivity .
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns on the aromatic ring and the presence of the trifluoromethyl group. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while the CF3_3 group shows a distinct 19^{19}F NMR signal .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS in negative ion mode can verify purity (>97%) and molecular weight (e.g., m/z 220.147 for the deprotonated species) .
  • FT-IR : Look for carbonyl (C=O) stretches at ~1700 cm1^{-1} and O-H bends (broad, ~2500–3000 cm^{-1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and a Bruker APEX-II diffractometer to achieve high-resolution (<0.03 Å) bond-length data .
  • Analysis : Identify dihedral angles between the aromatic ring and substituents (e.g., methoxy groups are coplanar with the ring [torsion angle ~1.2°], while the acetic acid moiety is perpendicular [~78° tilt]) .
  • Hydrogen Bonding : Detect O-H···O dimerization (R_2$$^2(8) motifs) using Mercury software , critical for understanding solid-state stability .

Q. What strategies can address contradictions in reported biological activity data for fluorinated phenylacetic acid derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Compare analogs like 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid (higher receptor affinity due to fluorine’s electronegativity) vs. non-fluorinated variants .
  • Dose-Response Curves : Use in vitro assays (e.g., IC50_{50} measurements in enzyme inhibition) to differentiate activity thresholds. For example, trifluoromethyl groups enhance lipophilicity, altering membrane permeability .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict binding interactions with targets like G-protein-coupled receptors .

Q. How do electronic effects of substituents (e.g., -OCH3_3, -CF3_3) influence the compound’s reactivity in synthetic intermediates?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF3_3 group reduces electron density on the aromatic ring, directing electrophilic substitution to meta positions. Monitor via Hammett substituent constants (σmeta_{meta} = 0.43 for -CF3_3) .
  • Ortho/Meta Directing : Methoxy (-OCH3_3) groups are ortho/para directors but exhibit steric hindrance in crowded intermediates. Use NOESY NMR to confirm regioselectivity .
  • Acid-Base Properties : The acetic acid moiety (pKa ~2.8) can be deprotonated with NaHCO3_3 to enhance solubility in polar aprotic solvents (e.g., DMF) during coupling reactions .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating purity and stability in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Use ANOVA to compare batch variability .
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent hydrolysis of the trifluoromethyl group .
  • Principal Component Analysis (PCA) : Apply to FT-IR spectra datasets to detect subtle structural changes over time .

Q. How can crystallographic data resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Validate Polymorphs : SCXRD can identify polymorphic forms (e.g., monoclinic vs. orthorhombic) that alter melting points. For example, P21_1/c space group crystals melt at 69–70°C .
  • Compare with CSD Entries : Cross-reference with the Cambridge Structural Database (CSD) to verify bond angles/distances (e.g., C-Br = 1.89 Å in vs. literature).

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